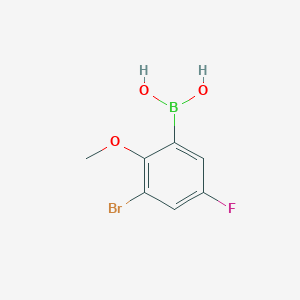

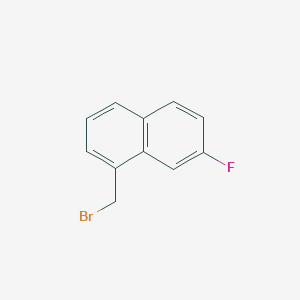

3-溴-5-氟-2-甲氧基苯基硼酸

描述

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is a derivative of boronic acid, which is a class of organic compounds containing a trivalent boron atom associated with an alkyl substituent and two hydroxyl groups. These compounds are significant in organic synthesis and pharmaceutical applications due to their utility in various chemical reactions, particularly in Suzuki cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate compound and subsequent hydrolysis. For instance, amino-3-fluorophenyl boronic acid was synthesized from a bromo-fluoroaniline precursor using this method . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid, a related compound, was achieved through a two-step reaction involving an organic lithium reagent and subsequent oxidation . Although the specific synthesis of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is not detailed in the provided papers, these methods suggest potential pathways for its synthesis.

Molecular Structure Analysis

Boronic acids, such as 3-bromophenylboronic acid, have been studied using various experimental techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as computational methods like density functional theory (DFT) . These studies provide insights into the molecular structure, vibrational modes, and electronic properties of boronic acid derivatives. The molecular structure is characterized by the boron atom's coordination with two hydroxyl groups and an alkyl substituent, which in the case of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid, would include bromo, fluoro, and methoxy functional groups.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They participate in Suzuki cross-coupling reactions to form biphenyls and other aromatic compounds . The halodeboronation of aryl boronic acids, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile, is another example of the chemical reactivity of these compounds . Additionally, boronic acids can undergo regioselective hydroxyalkylations, as seen with boron 4-methoxy-2-furanolates . These reactions highlight the chemical versatility of boronic acids in forming various functionalized organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their functional groups. For example, the presence of electron-withdrawing groups, such as nitro or fluoro, can enhance the boronic acid's ability to bind diols . The pKa values, solubility, and stability of boronic acids can vary significantly depending on their substitution pattern. The experimental and computational studies provide valuable data on these properties, which are essential for the practical application of boronic acids in chemical synthesis and material science .

科学研究应用

材料科学

在材料科学中,该化合物被用于合成复杂分子,这些分子可用于开发新材料。 其硼酸基团在创建具有特定性能的聚合物方面尤其有用,例如提高耐用性或耐热性 .

生命科学研究

在生命科学领域,3-溴-5-氟-2-甲氧基苯基硼酸被用于探索细胞信号通路生化研究。 该化合物可以作为分子探针来了解硼酸在生物系统中的作用 .

化学合成

该化合物作为有机合成中的砌块,特别是在铃木偶联反应中,铃木偶联反应对于构建碳-碳键至关重要。 它在各种芳香族化合物的合成中起着重要作用,这些化合物具有从药物到农用化学品的各种应用 .

色谱

在色谱应用中,3-溴-5-氟-2-甲氧基苯基硼酸可用于修饰固定相或用作复杂混合物分离方法开发中的标准物质 .

分析研究

分析化学家利用该化合物开发新的分析方法。 它可以作为质谱的参考化合物或用于仪器校准,因为它具有独特的分子特征 .

药物发现

该化合物的硼酸部分在开发新的药物方面特别令人关注。 它可用于创建酶或受体的抑制剂,在发现新药方面起着至关重要的作用 .

环境科学

在环境科学中,研究人员可能会使用该化合物来研究硼酸在环境中的降解或它们与其他环境污染物的相互作用 .

纳米技术

最后,在纳米技术领域,3-溴-5-氟-2-甲氧基苯基硼酸可以促进新型纳米材料的创建。 它与其他有机分子形成稳定共价键的能力使其适合于纳米级结构的合成 .

安全和危害

作用机制

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction, which is a key process in the synthesis of various biologically active compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

生化分析

Biochemical Properties

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. It is known to interact with enzymes and proteins that contain active sites capable of forming reversible covalent bonds with boronic acids. These interactions often involve the formation of boronate esters with serine or threonine residues in the active sites of enzymes. This compound has been studied for its potential to inhibit serine proteases and other enzymes that play a role in various biochemical pathways .

Cellular Effects

The effects of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of enzymes involved in signal transduction, leading to alterations in cellular responses. Additionally, (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid has been shown to affect the expression of genes related to metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid exerts its effects through the formation of reversible covalent bonds with biomolecules. This interaction often involves the binding of the boronic acid moiety to the hydroxyl groups of serine or threonine residues in enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction. Additionally, (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to changes in its biochemical activity and its effects on cells .

Dosage Effects in Animal Models

The effects of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate enzyme activity and cellular processes effectively. At high doses, (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid can exhibit toxic effects, including cellular damage and adverse effects on organ function. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter the levels of metabolites in cells. The specific metabolic pathways affected by (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid depend on the cellular context and the presence of specific enzymes that interact with the boronic acid moiety .

Transport and Distribution

The transport and distribution of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The distribution of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid can affect its biochemical activity and its ability to modulate cellular processes .

Subcellular Localization

The subcellular localization of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the activity and function of the compound, as well as its interactions with other biomolecules. Understanding the subcellular distribution of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is essential for elucidating its mechanism of action and its effects on cellular function .

属性

IUPAC Name |

(3-bromo-5-fluoro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSHKJRKYBGAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584480 | |

| Record name | (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352525-85-0 | |

| Record name | (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)